

# Application Notes and Protocols: BODIPY 558/568 C12 for Microscopy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Bodipy 558/568 C12

Cat. No.: B606313

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## Introduction

**BODIPY 558/568 C12** is a fluorescently labeled fatty acid analog that is widely utilized in cellular imaging to investigate lipid metabolism and dynamics.<sup>[1]</sup> Its bright and stable orange-red fluorescence, with excitation and emission maxima at approximately 558 nm and 568 nm respectively, makes it an excellent tool for fluorescence microscopy.<sup>[1][2]</sup> This molecule is relatively insensitive to the polarity and pH of its environment, ensuring stable fluorescence under various physiological conditions.<sup>[3]</sup> **BODIPY 558/568 C12** readily crosses the cell membrane and is incorporated into cellular lipid metabolic pathways, primarily localizing to neutral lipids within lipid droplets and the endoplasmic reticulum.<sup>[1][3]</sup> This allows for the visualization of fatty acid uptake, trafficking, and storage within live and fixed cells.<sup>[1][3]</sup>

## Data Presentation: Working Concentrations and Incubation Times

The optimal working concentration and incubation time for **BODIPY 558/568 C12** can vary depending on the cell type, experimental goals, and whether live or fixed cells are being imaged. Below is a summary of commonly used conditions.

Application	Cell Type	Working Concentration	Incubation Time	Incubation Temperature	Reference
Live Cell Imaging	General	0.5–2 $\mu$ M	15–30 minutes	37°C	[4]
Hepatocytes	6 $\mu$ M	Overnight	37°C	[5]	
HEK293T Cells	1 $\mu$ g/mL	10 minutes	Not Specified	[6]	
3T3-L1 Preadipocytes	1 $\mu$ g/mL	18-20 hours	37°C	[7]	
Hippocampal Neurons	Not Specified	24 hours	37°C	[8]	
Fixed Cell Imaging	General	0.5–2 $\mu$ M	Can be slightly extended compared to live cells	Room Temperature	[4]
Hepatocytes	6 $\mu$ M	15 minutes, 30 minutes, 1 hour, or 4 hours	Not Specified	[5]	
Lipid Droplet Formation	Mouse Embryos	10 $\mu$ M	30 minutes	Not Specified	[9]

## Experimental Protocols

### Protocol 1: Live-Cell Staining of Lipid Droplets

This protocol is designed for the real-time visualization of fatty acid uptake and lipid droplet dynamics in living cells.

Materials:

- **BODIPY 558/568 C12** stock solution (e.g., 10 mM in DMSO)[3]
- Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
- Live-cell imaging medium
- Healthy, sub-confluent cell cultures on imaging-compatible plates or coverslips

#### Procedure:

- **Prepare Working Solution:** Dilute the **BODIPY 558/568 C12** stock solution in serum-free cell culture medium or PBS to the desired working concentration (typically 0.5–5  $\mu$ M).[10] It is crucial to adjust the concentration based on the specific cell line and experimental conditions to minimize potential artifacts.[3]
- **Cell Preparation:** Gently wash the cells with a suitable buffer like Hank's Balanced Salt Solution (HBSS) to remove residual culture medium and reduce background fluorescence.[4]
- **Staining:** Remove the wash buffer and add the **BODIPY 558/568 C12** working solution to the cells.
- **Incubation:** Incubate the cells for 15–30 minutes at 37°C in a CO<sub>2</sub> incubator.[4] For studies on lipid droplet formation, longer incubation times (e.g., overnight) may be necessary.[5]
- **Wash:** Gently wash the cells twice with fresh, pre-warmed culture medium or PBS to remove unbound dye.[3]
- **Imaging:** Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the 558/568 nm excitation/emission spectrum.[2] For time-lapse imaging, maintain a stable temperature and CO<sub>2</sub> environment to ensure cell health.[4]

## Protocol 2: Fixed-Cell Staining

This protocol is suitable for high-resolution imaging and for experiments combining **BODIPY 558/568 C12** staining with immunofluorescence.

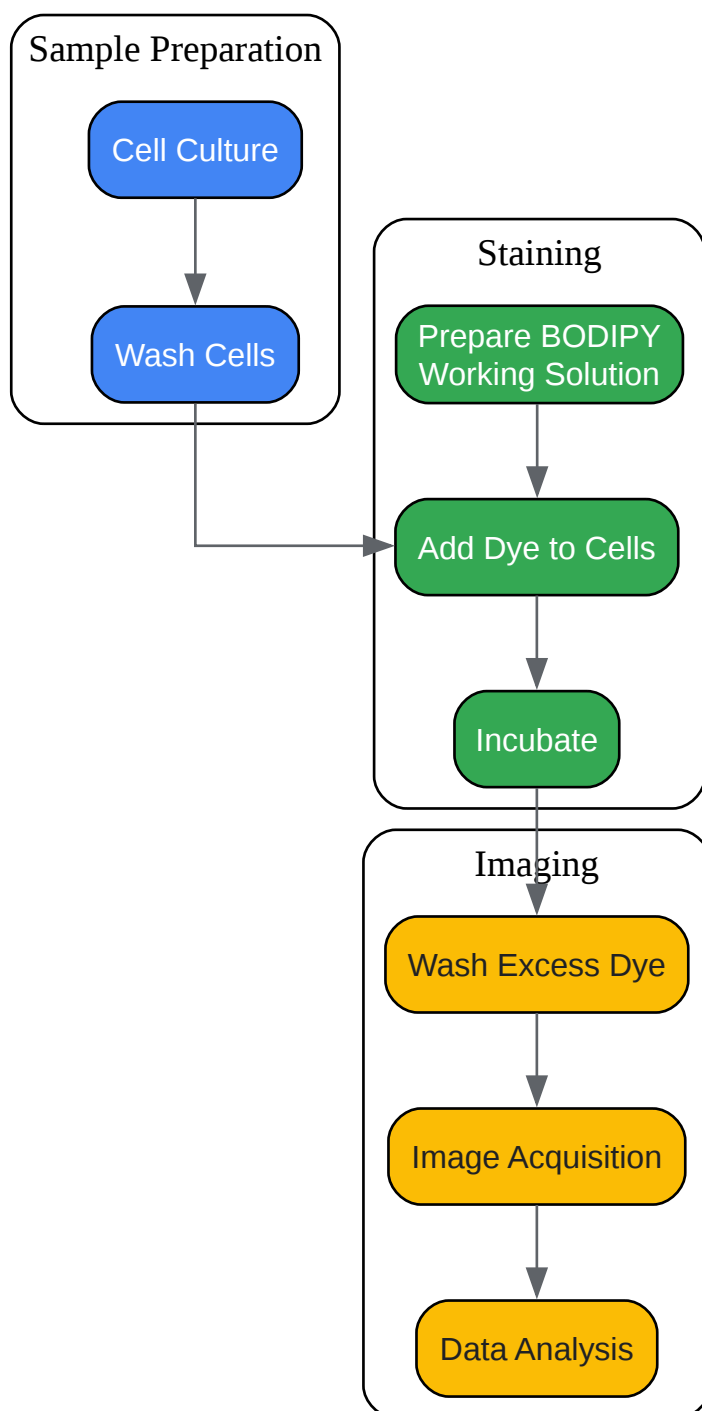
#### Materials:

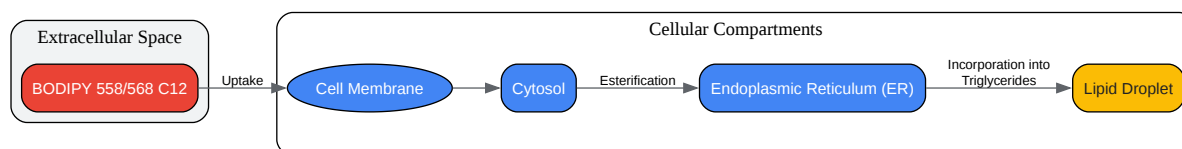
- **BODIPY 558/568 C12** stock solution (e.g., 10 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- Fixative solution (e.g., 2–4% paraformaldehyde in PBS)[4]
- Permeabilization buffer (optional, e.g., 0.05% saponin in PBS for subsequent immunostaining)[5]
- Mounting medium (an anti-fade mounting medium is recommended)[4]
- Cells grown on coverslips

#### Procedure:

- **Fixation:** Gently wash the cells with PBS and then fix them with a low-concentration paraformaldehyde solution (2–4%) for 10–15 minutes at room temperature.[4] This mild fixation helps to preserve the structure of lipid droplets.[4]
- **Wash:** Wash the cells multiple times with PBS to remove the fixative.[4]
- **Permeabilization (Optional):** If combining with immunofluorescence, permeabilize the cells with a suitable detergent (e.g., 0.05% saponin in PBS for 15 minutes).[5]
- **Staining:** Prepare the **BODIPY 558/568 C12** working solution (0.5–2  $\mu$ M in PBS) and incubate with the fixed cells. Staining time can be slightly longer than for live cells to ensure complete labeling.[4]
- **Wash:** Wash the cells with PBS to remove excess dye.
- **Mounting:** Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- **Imaging:** Image the samples using a confocal or widefield fluorescence microscope.

## Visualizations





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- To cite this document: BenchChem. [Application Notes and Protocols: BODIPY 558/568 C12 for Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b606313#bodipy-558-568-c12-working-concentration-for-microscopy>]

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